N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17174841
InChI: InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)
SMILES:
Molecular Formula: C25H28N2O7
Molecular Weight: 468.5 g/mol

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester

CAS No.:

Cat. No.: VC17174841

Molecular Formula: C25H28N2O7

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester -

Specification

Molecular Formula C25H28N2O7
Molecular Weight 468.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)
Standard InChI Key UQLJTOVTUWDKCW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Functional Characteristics

Molecular Architecture

The compound’s structure (Figure 1) features three critical functional modifications:

  • N-Cbz Group: Protects the α-amino group via a carbamate linkage, removable under hydrogenolysis or acidic conditions.

  • O⁴-tert-Butyl Ether: Shields the tyrosine hydroxyl group, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.

  • Succinimido Ester: Activates the carboxyl group for nucleophilic acyl substitution with amines, forming stable amide bonds.

This design ensures compatibility with sequential deprotection strategies, allowing selective access to reactive sites during multi-step syntheses.

Reactivity Profile

The succinimido ester’s electron-deficient carbonyl undergoes nucleophilic attack by primary amines (e.g., peptide N-termini or lysine side chains) in polar aprotic solvents like dimethylformamide (DMF). Reaction kinetics are influenced by:

  • Steric Hindrance: The tert-butyl group reduces unwanted side reactions at the phenolic oxygen.

  • Solvent Effects: Anhydrous DMF or tetrahydrofuran (THF) minimizes hydrolysis, preserving ester reactivity.

Typical coupling yields range from 85% to 95%, with racemization rates below 1% when reactions are conducted at 0–4°C .

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular Weight452.52 g/mol
Melting Point112–115°C
SolubilityDMF, THF, Acetonitrile
Hydrolysis Half-life (pH 7)12 hours

Synthetic Methodologies

Stepwise Protection and Activation

The synthesis involves sequential protection of L-tyrosine’s functional groups (Figure 2):

  • Amino Protection:

    • L-Tyrosine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/ethyl acetate) buffered to pH 8–9 with sodium carbonate .

    • Yield: 89–93% after crystallization.

  • Hydroxyl Protection:

    • The phenolic -OH is etherified with tert-butanol using sulfuric acid catalysis, achieving >90% conversion .

  • Carboxyl Activation:

    • The carboxylic acid is converted to the succinimido ester via N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane.

    • Purification by silica chromatography yields 78–85% product.

Industrial-Scale Production

Continuous flow reactors enhance reproducibility and scalability:

  • Reactor Type: Tubular, with in-line FT-IR monitoring.

  • Throughput: 5–10 kg/day per unit.

  • Purity: ≥99% by HPLC, meeting pharmacopeial standards.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s stability under SPPS conditions (piperidine in DMF) allows iterative coupling cycles:

  • Coupling Efficiency: 92–95% per residue in model decapeptides.

  • Deprotection Sequence:

    • Cbz Removal: Hydrogenolysis (H₂, Pd/C, 4 hours).

    • tert-Butyl Cleavage: TFA/DCM (1:1, 30 minutes).

Table 2: Comparative Coupling Efficiencies

ResidueCoupling Yield (%)Racemization (%)
N-Cbz-O⁴-tBu-Tyr-OSu920.8
Boc-Tyr-OSu881.2

Bioconjugation Strategies

The succinimido ester enables site-specific protein modification:

  • Case Study: Conjugation to human serum albumin (HSA) achieved 85% labeling efficiency, with retained protein stability over 30 days at 4°C .

Comparative Analysis with Analogues

N-Fmoc-O⁴-tBu-Tyr-OH

  • Protection Strategy: Fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.

  • Deprotection: Fmoc requires piperidine, limiting compatibility with acid-labile tert-butyl groups .

NHS Esters of Non-Tyrosine Amino Acids

  • Example: N-Cbz-Lys-OSu exhibits faster coupling (t₁/₂ = 1 hour) but lower steric protection, leading to 5–7% side reactions.

Future Directions

Photocleavable Derivatives

Incorporating ortho-nitrobenzyl groups could enable light-triggered deprotection, expanding applications in spatially resolved synthesis.

Continuous Manufacturing

Adopting flow chemistry for all synthetic steps may reduce production costs by 40% while improving batch consistency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator